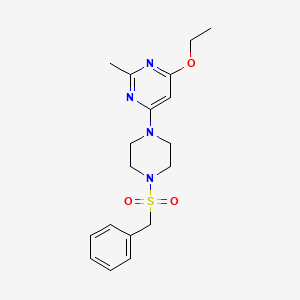

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has shown promising results in various studies and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Wissenschaftliche Forschungsanwendungen

Metabolism and Enzymatic Studies

Research on related sulfonamide and piperazine derivatives has provided insights into their metabolic pathways and the enzymes involved in their metabolism. For instance, studies on the oxidative metabolism of novel antidepressants have shown that such compounds are metabolized into various metabolites through the action of cytochrome P450 enzymes, illustrating the complex interactions and potential applications of sulfonamide derivatives in understanding drug metabolism and designing compounds with favorable metabolic profiles (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activities

Compounds with structural similarities to "4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine" have been investigated for their antimicrobial and antifungal properties. For example, Schiff base derivatives derived from sulfamerazine have exhibited potent antibacterial and antifungal activity, suggesting potential applications in the development of new antimicrobial agents (Othman et al., 2019).

Pharmacological Properties

Benzamide derivatives, including those with piperazine and benzylsulfonyl substituents, have been synthesized and evaluated for their pharmacological properties, such as serotonin receptor agonism. These studies highlight the potential of these compounds in developing treatments for gastrointestinal motility disorders, showcasing the broader applicability of benzylsulfonyl piperazine derivatives in therapeutic development (Sonda et al., 2004).

Synthesis and Chemical Analysis

The synthesis and chemical analysis of piperazine derivatives have been extensively studied, leading to the development of novel methodologies for producing compounds with enhanced properties. For example, the parallel solution-phase synthesis of 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines demonstrates the innovative approaches to synthesizing derivatives with potential applications in various fields, including material science and pharmaceuticals (Radi et al., 2005).

Anticancer and Anti-inflammatory Activities

The exploration of pyrimidine-piperazine conjugates for their binding affinity to estrogen receptors and their cytotoxic activities against cancer cell lines exemplifies the research into the potential anticancer applications of these compounds. Such studies provide a foundation for developing new therapeutic agents targeting specific cellular receptors (Parveen et al., 2017).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of “4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require more extensive research and analysis .

Eigenschaften

IUPAC Name |

4-(4-benzylsulfonylpiperazin-1-yl)-6-ethoxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-3-25-18-13-17(19-15(2)20-18)21-9-11-22(12-10-21)26(23,24)14-16-7-5-4-6-8-16/h4-8,13H,3,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGYBPNPQUXTCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B2655178.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide](/img/structure/B2655183.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2655186.png)

![4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2655190.png)

![5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2655197.png)